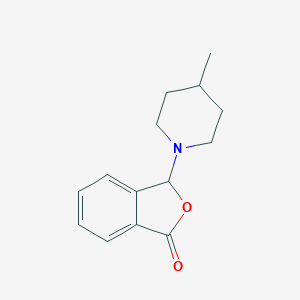

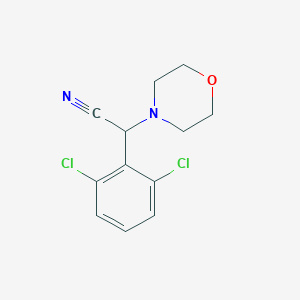

![molecular formula C24H27N3O6S B241125 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B241125.png)

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide, also known as BIA 10-2474, is a novel fatty acid amide hydrolase (FAAH) inhibitor. It was developed by the French pharmaceutical company Biotrial for the treatment of chronic pain and anxiety disorders. However, during a clinical trial in 2016, the drug caused severe adverse effects, leading to the death of one volunteer and serious neurological damage in others. The incident raised concerns about the safety of drug development and the need for better preclinical testing methods.

Mécanisme D'action

The mechanism of action of 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 involves the binding of the molecule to the active site of FAAH, thereby blocking its enzymatic activity. This results in the accumulation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which activate cannabinoid receptors in the brain and peripheral tissues. The activation of these receptors leads to the modulation of pain and anxiety pathways, as well as the regulation of inflammation and immune responses.

Biochemical and physiological effects:

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 has been shown to have several biochemical and physiological effects in animal models. These include the reduction of pain sensitivity, the improvement of cognitive function, and the modulation of stress and anxiety responses. The drug also has anti-inflammatory and neuroprotective properties, which may be beneficial for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 has several advantages for lab experiments, including its high potency and selectivity for FAAH, as well as its ability to cross the blood-brain barrier. However, the drug also has some limitations, such as its complex chemical structure and the potential for off-target effects. In addition, the adverse effects observed in the clinical trial highlight the importance of rigorous safety testing before human trials.

Orientations Futures

Include the optimization of the chemical structure of 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 to improve its safety and efficacy, as well as the exploration of other targets in the endocannabinoid system. In addition, the use of animal models that better mimic human physiology and the development of more reliable preclinical testing methods may help to prevent similar incidents in the future.

Méthodes De Synthèse

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 is a small molecule with a complex chemical structure. Its synthesis involves several steps, including the reaction of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazine with 4-chloro-3-nitrobenzoic acid, followed by reduction with palladium on charcoal and cyclization with thionyl chloride. The final product is obtained by oxidation with m-chloroperbenzoic acid. The process is time-consuming and requires expertise in organic chemistry.

Applications De Recherche Scientifique

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 has been studied extensively for its potential as a therapeutic agent. Its main target, FAAH, is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate pain, mood, and appetite. By inhibiting FAAH, 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 increases the levels of endocannabinoids in the brain, leading to analgesic and anxiolytic effects. Several preclinical studies have shown promising results in animal models of pain and anxiety.

Propriétés

Formule moléculaire |

C24H27N3O6S |

|---|---|

Poids moléculaire |

485.6 g/mol |

Nom IUPAC |

2-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-4,4-dimethyl-1,1-dioxo-1,2-thiazolidin-3-one |

InChI |

InChI=1S/C24H27N3O6S/c1-24(2)15-34(30,31)27(23(24)29)19-6-4-18(5-7-19)22(28)26-11-9-25(10-12-26)14-17-3-8-20-21(13-17)33-16-32-20/h3-8,13H,9-12,14-16H2,1-2H3 |

Clé InChI |

MOVJZXFZHUFDLC-UHFFFAOYSA-N |

SMILES |

CC1(CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |

SMILES canonique |

CC1(CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

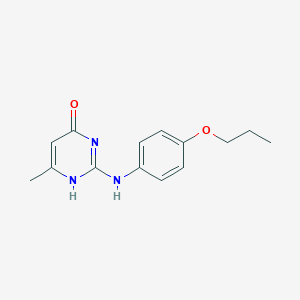

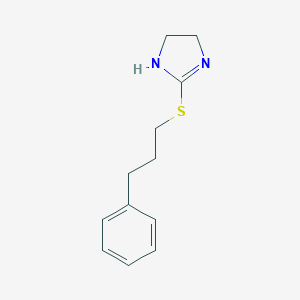

![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)

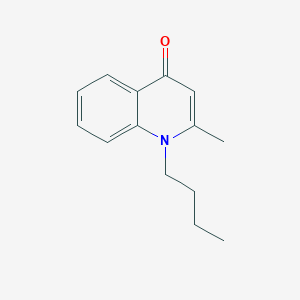

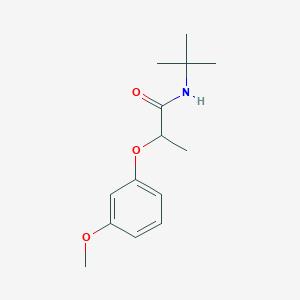

![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

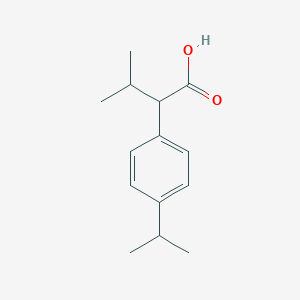

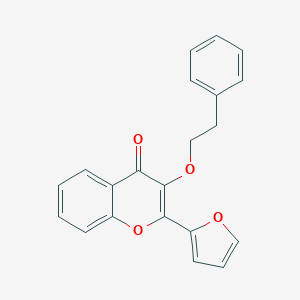

![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)

![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B241088.png)

![4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide](/img/structure/B241090.png)